molecular formula C27H26N2O9 B030681 N-Fmoc DMNB-L-serine CAS No. 628280-43-3

N-Fmoc DMNB-L-serine

Cat. No.: B030681
CAS No.: 628280-43-3
M. Wt: 522.5 g/mol
InChI Key: GEIDGZJCBUYWDB-QFIPXVFZSA-N
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Mechanism of Action

Target of Action

N-Fmoc DMNB-L-serine is a biochemical used in proteomics research . The primary target of this compound is the amine group of an amino acid . It serves as a protecting group for the amine, preventing it from reacting with other substances during the synthesis process .

Mode of Action

The compound works by temporarily protecting the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This is achieved through the introduction of the Fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides without disturbing the acid-labile linker between the peptide and the resin . This allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the presence of a base, which is used to remove the Fmoc group . The compound is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region, which has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine involves several steps:

    Protection of the Serine Hydroxyl Group: The hydroxyl group of serine is protected using the 4,5-dimethoxy-2-nitrobenzyl group.

    Protection of the Amino Group: The amino group of serine is protected using the fluorenylmethyloxycarbonyl group.

Industrial Production Methods

Industrial production of N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .

Chemical Reactions Analysis

Scientific Research Applications

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-[(4,5-dimethoxy-2-nitrophenyl)methyl]-L-serine is unique due to its dual protection strategy, which allows for selective deprotection under different conditions. This makes it highly versatile for complex peptide synthesis .

Biological Activity

N-Fmoc DMNB-L-serine (CAS 628280-43-3) is a derivative of L-serine that has gained attention in biochemical research, particularly in the context of its role as a building block in peptide synthesis and its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and implications in various biological systems.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

PropertyValue
Molecular FormulaC27H26N2O9
Molecular Weight522.5 g/mol
CAS Number628280-43-3

The compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the assembly of peptides.

Synthesis

The synthesis of this compound typically involves the protection of L-serine with the Fmoc group followed by the introduction of the dimethoxy-2-nitrobenzyl (DMNB) moiety. This process allows for the selective activation of serine residues in peptides, facilitating studies on phosphorylation and other post-translational modifications.

Interaction with NMDA Receptors

This compound has been implicated in modulating the activity of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and memory function. D-serine, an endogenous co-agonist for NMDA receptors, is synthesized from L-serine by serine racemase. The presence of this compound may influence this pathway by providing a means to study D-serine signaling in neurobiological contexts .

Role in Peptide Synthesis

As a building block in peptide synthesis, this compound can be incorporated into peptides that mimic natural substrates or inhibitors of biological processes. This capability is crucial for developing therapeutic agents targeting neurological disorders associated with NMDA receptor dysfunction, such as schizophrenia and Alzheimer's disease .

Case Studies and Research Findings

  • D-Serine and Neuroprotection : Research has shown that D-serine plays a protective role against excitotoxicity associated with excessive NMDA receptor activation. In studies where D-serine levels were manipulated, it was observed that increased D-serine could mitigate neuronal damage following ischemic events .
  • Pharmacological Studies : In pharmacological rescue experiments, D-serine was shown to restore physiological functions in models where NMDA receptor signaling was disrupted. This highlights the potential therapeutic applications of compounds like this compound in restoring normal signaling pathways .
  • Inhibitory Signaling Mechanisms : Studies involving NK cells demonstrated that modifications to serine residues can significantly alter immune responses. The incorporation of this compound into peptide constructs allowed researchers to investigate how these modifications influence receptor clustering and signaling dynamics .

Properties

IUPAC Name

(2S)-3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIDGZJCBUYWDB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C(=C1)COC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50514485
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628280-43-3
Record name O-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50514485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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